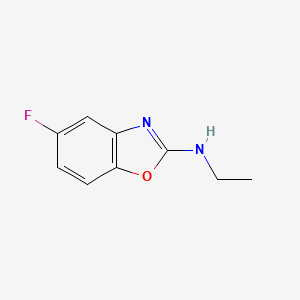

N-Ethyl-5-fluoro-1,3-benzoxazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9FN2O |

|---|---|

Molecular Weight |

180.18 g/mol |

IUPAC Name |

N-ethyl-5-fluoro-1,3-benzoxazol-2-amine |

InChI |

InChI=1S/C9H9FN2O/c1-2-11-9-12-7-5-6(10)3-4-8(7)13-9/h3-5H,2H2,1H3,(H,11,12) |

InChI Key |

RUHVMAAVIIVGKN-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC2=C(O1)C=CC(=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for N Ethyl 5 Fluoro 1,3 Benzoxazol 2 Amine and Its Analogs

General Strategies for Benzoxazole (B165842) Core Synthesis from 2-Aminophenol (B121084) Precursors

The cornerstone of benzoxazole synthesis is the reaction of a 2-aminophenol with a one-carbon electrophile, which facilitates the cyclization to form the heterocyclic ring. nih.gov Various strategies have been developed to achieve this transformation efficiently.

One of the most common and direct methods for synthesizing 2-aminobenzoxazoles involves the cyclization of 2-aminophenols with cyanogen (B1215507) bromide (BrCN). nih.gov This reagent serves as the electrophilic one-carbon source, reacting with both the amino and hydroxyl groups of the aminophenol to form the 2-amino-substituted benzoxazole ring. nih.gov While effective, the high toxicity of cyanogen bromide has led to the development of alternative cyanating agents.

Another versatile approach utilizes orthocarbonates, such as tetramethyl orthocarbonate, in a one-pot reaction with a 2-aminophenol and an amine. This method is advantageous due to its mild reaction conditions and the use of readily available reagents. The reaction typically proceeds in a solvent like chloroform, sometimes with the addition of acetic acid, at temperatures ranging from room temperature to 80°C.

Precursors like thioureas can also be employed. The reaction of a 2-aminophenol with a thiourea (B124793) derivative, often formed in situ from an isothiocyanate, can lead to a thiourea intermediate which is then cyclized. This cyclodesulfurization step often requires an oxidizing agent or a metal catalyst to eliminate the sulfur atom and form the 2-aminobenzoxazole (B146116) product.

| Carbonyl Source | Precursor | Typical Reagents & Conditions | Notes |

|---|---|---|---|

| Cyanogen Bromide (BrCN) | 2-Aminophenol | Methanol, room temperature | Highly effective but toxic reagent. nih.gov |

| Tetramethyl Orthocarbonate | 2-Aminophenol, Primary/Secondary Amine | Chloroform, Acetic Acid, 60°C | Convenient one-pot procedure for N-substituted 2-aminobenzoxazoles. |

| Thiourea Derivatives | 2-Aminophenol | Requires subsequent cyclodesulfurization step, often with an oxidant. | Serves as a precursor to the 2-aminobenzoxazole structure. |

Oxidative methods provide an alternative route to the benzoxazole core. These reactions often involve the condensation of 2-aminophenols with aldehydes or other substrates under oxidative conditions. The process typically forms a Schiff base intermediate (an imine) between the 2-aminophenol and the aldehyde, which then undergoes intramolecular oxidative cyclization to yield the benzoxazole ring. A variety of oxidants can be used, including air (O2), hydrogen peroxide, or hypervalent iodine compounds. This approach is attractive due to its atom economy and the use of readily available starting materials.

To improve reaction efficiency, reduce harsh conditions, and increase yields, various catalytic systems have been developed.

Metal-catalyzed reactions often employ transition metals like copper (Cu), palladium (Pd), or nickel (Ni). For example, a combination of a Brønsted acid (like p-toluenesulfonic acid) and copper iodide (CuI) can effectively catalyze the cyclization of 2-aminophenols with β-diketones to form 2-substituted benzoxazoles. organic-chemistry.org These catalysts can facilitate key steps in the reaction mechanism, such as condensation and cyclization, under milder conditions than non-catalytic routes. organic-chemistry.org

Ionic liquid-promoted syntheses have gained attention as a "green chemistry" approach. Ionic liquids can act as both the solvent and the catalyst, offering advantages such as thermal stability, low vapor pressure, and recyclability. Brønsted acidic ionic liquids, for instance, can catalyze the condensation of 2-aminophenols with aldehydes under solvent-free conditions, leading to high yields of benzoxazole products. These reactions are often characterized by simple work-up procedures and the ability to reuse the catalyst.

| Catalyst Type | Example Catalyst | Reactants | Typical Conditions | Advantages |

|---|---|---|---|---|

| Metal-catalyzed | Copper Iodide (CuI) / TsOH·H₂O | 2-Aminophenol, β-Diketone | Acetonitrile, 80°C | Mild conditions, good tolerance of various substituents. organic-chemistry.org |

| Metal-catalyzed | Nickel(II) Complexes | 2-Aminophenol, Aromatic Aldehyde | DMF, K₂CO₃, 80°C | Low catalyst loading, high yields. |

| Ionic Liquid | Brønsted Acidic Ionic Liquid Gel | 2-Aminophenol, Aldehyde | Solvent-free, 130°C | Reusable catalyst, high yields, simple workup. |

Introduction of Fluorine Substituents onto the Benzene (B151609) Ring

The incorporation of fluorine into pharmacologically active molecules is a common strategy to enhance properties such as metabolic stability, lipophilicity, and binding affinity. researchgate.net For a compound like N-Ethyl-5-fluoro-1,3-benzoxazol-2-amine, the fluorine atom can be introduced either by modifying a pre-existing ring system or, more commonly, by using a starting material that already contains the fluorine atom.

Directly introducing a fluorine atom onto an aromatic ring can be challenging. Classical methods like the Balz-Schiemann reaction involve the conversion of an amino group (on a precursor aniline) into a diazonium salt, which is then displaced by fluoride (B91410), often from tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) anions. acsgcipr.org

More modern techniques involve electrophilic fluorination, which uses reagents with a weakened nitrogen-fluorine (N-F) bond, rendering the fluorine atom electrophilic. wikipedia.org Reagents such as Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are capable of fluorinating electron-rich aromatic rings directly. wikipedia.orgtcichemicals.com This approach could potentially be used on a 2-aminophenol derivative, though regioselectivity can be a challenge. Another strategy is nucleophilic aromatic substitution (SNAr), where a good leaving group (like chlorine or a nitro group) on an activated aromatic ring is displaced by a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF). acsgcipr.org

The most straightforward and widely used method for synthesizing 5-fluoro-substituted benzoxazoles is to begin with a commercially available or readily synthesized fluorine-containing precursor. For the target compound, the key starting material would be 4-fluoro-2-aminophenol .

This building block, which already contains the fluorine atom in the correct position, can then be subjected to the standard benzoxazole-forming reactions described in Section 2.1. For example, the cyclization of 4-fluoro-2-aminophenol with cyanogen bromide would directly yield 2-amino-5-fluorobenzoxazole. nih.gov Similarly, reacting 4-fluoro-2-aminophenol with an N-ethyl-substituted carbonyl source (e.g., via an N-ethylthiourea intermediate) would lead to the N-ethyl derivative.

A representative synthetic sequence might involve the nitration of a fluorinated phenol (B47542), followed by nucleophilic substitution or other modifications, and finally, reduction of the nitro group to an amine to generate the required 2-aminophenol precursor for cyclization. mdpi.com This building block approach ensures that the fluorine atom is unambiguously located at the desired position on the final benzoxazole ring. mdpi.com

Incorporation of the N-Ethyl Amine Group at the 2-Position

The introduction of the N-ethyl amine moiety onto the benzoxazole ring at the second position is a critical step in the synthesis of the target compound. This can be accomplished through several approaches, primarily involving either the modification of a pre-formed benzoxazole ring or the construction of the ring system from precursors already containing the necessary nitrogen-based substituent.

One established pathway to N-substituted 2-aminobenzoxazoles involves the nucleophilic displacement of a suitable leaving group at the 2-position of the benzoxazole core by an amine. google.com This method relies on a pre-synthesized 2-substituted benzoxazole, where the substituent is an effective leaving group such as a halogen, phenoxide, sulfur, or thiomethyl group. google.com The reaction proceeds via a nucleophilic substitution mechanism where ethylamine (B1201723) acts as the nucleophile, attacking the electrophilic C2 carbon of the benzoxazole ring and displacing the leaving group.

Another approach is the direct C-H amination at the C2 position of the benzoxazole ring. nih.govacs.org However, these methods often present challenges, such as the need for transition metal catalysts, high reaction temperatures, and the use of co-oxidants or a nitrogen atmosphere. nih.govacs.org

Table 1: Comparison of Amination Strategies for 2-Substituted Benzoxazoles

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Nucleophilic Displacement | Reaction of a 2-substituted benzoxazole (with a leaving group like halogen or phenoxide) with an amine. google.com | Avoids highly toxic reagents like cyanogen bromide. | Requires pre-functionalization of the benzoxazole ring. |

| Direct C-H Amination | Direct coupling of an amine with the C-H bond at the 2-position of the benzoxazole. nih.govacs.org | High atom economy. | Often requires transition metal catalysts, high temperatures, and specific atmospheres. nih.govacs.org |

One-pot syntheses offer an efficient alternative by constructing the N-substituted 2-aminobenzoxazole scaffold in a single procedural step from simple starting materials. A versatile one-pot method involves the reaction of a 2-aminophenol, such as 4-fluoro-2-aminophenol, with a primary amine like ethylamine, in the presence of a coupling reagent. google.com

For instance, commercially available reagents like tetramethyl orthocarbonate or 1,1-dichlorodiphenoxymethane can facilitate this transformation. google.com When using tetramethyl orthocarbonate, the reaction is typically carried out in a solvent like chloroform, often with the addition of acetic acid, and may require heating in a sealed tube if volatile amines are used. google.com The reaction conditions are generally mild, which allows for the presence of sensitive functional groups. google.com

Alternatively, using 1,1-dichlorodiphenoxymethane as the coupling agent, the reaction can be performed in a solvent such as toluene (B28343) in the presence of a tertiary amine base like triethylamine (B128534). google.com This method proceeds at temperatures ranging from ambient to 60°C and generally produces the desired 2-aminobenzoxazoles in good yields. google.com These one-pot procedures are advantageous as they often involve readily available starting materials, mild reaction conditions, and straightforward work-up procedures. google.com

Other one-pot approaches for synthesizing benzoxazole derivatives from 2-aminophenol have been developed using various reactants and catalysts, such as aldehydes, β-diketones, or carboxylic acids, highlighting the versatility of 2-aminophenol as a starting material. researchgate.netrsc.orgorganic-chemistry.org

Table 2: Reagents for One-Pot Synthesis of 2-Aminobenzoxazoles

| Reagent | Co-reagents/Catalysts | Typical Solvents | Key Features |

|---|---|---|---|

| Tetramethyl Orthocarbonate | 2-Aminophenol, Primary Amine, Acetic Acid | Chloroform, Methanol, Toluene, Ethyl Acetate (B1210297) | Mild conditions, straightforward purification. google.com |

| 1,1-Dichlorodiphenoxymethane | 2-Aminophenol, Primary Amine, Triethylamine | Toluene | Mild conditions, by-products are phenol and triethylamine hydrochloride. google.com |

| Isothiocyanates | 2-Aminophenol, Iodine, K₂CO₃ | Tetrahydrofuran (THF) | Involves in situ I₂-mediated oxidative cyclodesulfurization. nih.gov |

Purification and Isolation Techniques for this compound

Following the synthesis of this compound, effective purification and isolation are essential to obtain the compound in high purity. The choice of technique depends on the physical properties of the product and the nature of the impurities present from the reaction mixture.

Recrystallization is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent in which it is sparingly soluble at room temperature but soluble at elevated temperatures. Upon cooling, the desired compound crystallizes out, leaving impurities behind in the solvent. For benzoxazole derivatives, ethanol (B145695) is often a suitable solvent for recrystallization. nih.govmdpi.com In many cases, particularly with efficient one-pot syntheses, a simple recrystallization may be sufficient to achieve high purity. google.com

Chromatographic techniques are widely used for the purification of 2-aminobenzoxazole derivatives, especially when recrystallization is ineffective or when separating mixtures of closely related compounds.

Column Chromatography: This is a standard method for purifying and separating compounds from a mixture. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (eluent), often a mixture like ethyl acetate and hexane (B92381), is passed through the column. nih.gov The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, allowing for their separation and collection.

Thin-Layer Chromatography (TLC): TLC is primarily used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. nih.govnih.gov A small amount of the reaction mixture is spotted on a plate coated with a stationary phase (like silica gel). The plate is then placed in a chamber with a solvent that moves up the plate by capillary action, separating the components. The separation can be visualized, for example, under UV light. Preparative layer chromatography (p.l.c.), a larger scale version of TLC, can also be used for purification. mdpi.com

The work-up for many synthetic routes to 2-aminobenzoxazoles involves an initial extraction process. For example, after a reaction using 1,1-dichlorodiphenoxymethane, the mixture may be washed sequentially with aqueous sodium hydroxide, hydrochloric acid, and brine before being dried and concentrated. The resulting residue is then typically purified by silica gel chromatography. google.com

Spectroscopic and Structural Elucidation of N Ethyl 5 Fluoro 1,3 Benzoxazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon-13, and Fluorine-19 Nuclei

No experimental data for ¹H, ¹³C, or ¹⁹F NMR spectra of N-Ethyl-5-fluoro-1,3-benzoxazol-2-amine could be located. This includes chemical shifts, coupling constants, and signal multiplicities which are fundamental for structural confirmation.

Advanced NMR Experiments (e.g., HMBC, HSQC, COSY, NOESY) for Connectivity and Stereochemistry

Similarly, there are no published results from advanced 2D NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC), Heteronuclear Single Quantum Coherence (HSQC), Correlation Spectroscopy (COSY), or Nuclear Overhauser Effect Spectroscopy (NOESY) for this compound. These experiments are crucial for unambiguously assigning proton and carbon signals and determining the connectivity of the molecular framework.

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Specific infrared absorption frequencies for the functional groups present in this compound are not available in the searched literature. This data would typically be used to identify key vibrational modes, such as N-H, C-N, C-O, C-F, and aromatic C-H stretches and bends.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

No high-resolution mass spectrometry data, which would provide the accurate mass of the molecular ion and confirm the elemental composition of this compound, could be found.

X-ray Crystallography for Solid-State Structure Determination

There is no evidence of a crystal structure determination for this compound in the Cambridge Structural Database (CSD) or other crystallographic repositories. Consequently, information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions is unavailable.

Addressing Crystallographic Challenges (e.g., Twinning) in Fluorinated Heterocycles

Given the absence of a crystal structure, there is no specific discussion of crystallographic challenges, such as twinning, in the context of this compound. While twinning is a known phenomenon in fluorinated heterocyclic compounds, no literature specifically addresses this issue for the requested molecule.

Computational and Theoretical Investigations of N Ethyl 5 Fluoro 1,3 Benzoxazol 2 Amine

Electronic Structure Analysis via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like N-Ethyl-5-fluoro-1,3-benzoxazol-2-amine, DFT calculations would provide fundamental insights into its reactivity, stability, and spectroscopic properties. Studies on other benzoxazole (B165842) derivatives have successfully used DFT to correlate theoretical calculations with experimental data, such as X-ray crystallography. nih.gov

Molecular Orbital Analysis and Frontier Orbitals

This analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. nih.gov For instance, in a study of other biologically active benzoxazoles, the HOMO-LUMO gap was calculated to be 3.80 eV for one derivative, indicating its potential for higher chemical reactivity compared to analogues with larger gaps. nih.gov Time-dependent DFT (TD-DFT) can also be employed to predict absorption and emission spectra based on these frontier orbitals. researchgate.net

Interactive Table: Representative Frontier Orbital Energies of Benzoxazole Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Compound 1 | - | - | - |

| Compound 2 | - | - | - |

| Compound 3 | - | - | - |

| No specific data is available for this compound. This table is a template illustrating how such data would be presented. |

Charge Distribution and Electrostatic Potential Maps

An electrostatic potential (ESP) map would visualize the charge distribution across the molecule. This map is invaluable for predicting how the molecule would interact with other molecules, such as biological receptors or chemical reagents. The red-colored regions on an ESP map indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor), susceptible to nucleophilic attack. For this compound, one would anticipate a negative potential around the nitrogen and oxygen atoms of the benzoxazole ring and the fluorine atom.

Conformational Analysis and Energy Landscapes

This analysis would involve calculating the energy of the molecule as a function of its geometry, specifically by rotating the N-ethyl group. This process identifies the most stable conformation (the global minimum on the potential energy surface) and other low-energy conformers. Understanding the preferred shapes of the molecule is critical for predicting its biological activity, as molecular recognition is highly dependent on conformation. The presence of the fluorine atom could influence the conformational preferences through steric and electronic effects. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While specific molecular dynamics (MD) simulations for this compound are not found in the literature, this technique would be used to study the molecule's behavior over time in a simulated environment, such as in water or another solvent. MD simulations provide insights into the flexibility of the molecule, its interactions with solvent molecules, and how it might bind to a biological target. frontiersin.org Such studies on related fluorinated heterocyclic compounds have been used to understand their binding modes with biological targets. frontiersin.org

Reaction Mechanism Studies of Synthetic Pathways

Computational chemistry can be used to model the step-by-step process of a chemical reaction, providing a theoretical understanding of the synthetic pathway.

Transition State Analysis and Reaction Energetics

This involves locating the transition state structures for each step of the proposed synthesis. The energy of these transition states determines the activation energy and, consequently, the reaction rate. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. For example, the synthesis of 2-aminobenzoxazoles can proceed via the cyclization of 2-aminophenols with a cyanating agent. acs.orgnih.gov A proposed mechanism involves the activation of the cyanating agent by a Lewis acid, followed by nucleophilic attack by the amino group of the 2-aminophenol (B121084). acs.orgnih.gov DFT calculations could validate this proposed pathway by determining the energetics of each step, confirming the feasibility of the proposed intermediates and transition states. marmara.edu.tr

Interactive Table: Hypothetical Reaction Energetics for a Synthetic Step

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | - |

| Intermediate | - |

| Transition State 2 | - |

| Products | - |

| No specific data is available for the synthesis of this compound. This table is a template illustrating how such data would be presented. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. ijpsdronline.com For analogues of this compound, these models are instrumental in predicting the biological efficacy and properties of novel derivatives, thereby guiding the design of more potent and effective therapeutic agents. nih.govwisdomlib.org

QSAR and QSPR models are developed by analyzing a dataset of molecules with known activities or properties and identifying the key structural, electronic, and physicochemical features that govern their behavior. wisdomlib.org These models can significantly reduce the time and resources required for drug discovery by prioritizing the synthesis and testing of compounds with the highest predicted potential. nih.gov

Descriptors and Statistical Models

The foundation of a robust QSAR or QSPR model lies in the selection of appropriate molecular descriptors and statistical methods to correlate these descriptors with the observed activity or property.

Molecular Descriptors:

For benzoxazole derivatives, a variety of descriptors are calculated to quantify different aspects of their molecular structure. These can be broadly categorized as:

Topological Descriptors: These describe the atomic connectivity and branching of a molecule. Examples include Kier's molecular connectivity indices (¹χ, ¹χv) and Balaban index, which have been found relevant for the antimicrobial activity of benzoxazole derivatives. ijpsdronline.comresearchgate.net

Electronic Descriptors: These pertain to the electronic properties of the molecule, such as charge distribution and polarizability. ijpsdronline.com

Physicochemical Descriptors: These include properties like molecular weight, logP (lipophilicity), molar refractivity (SMR), and polar surface area, which are crucial for understanding a compound's pharmacokinetic profile. ijpsdronline.com

3D Descriptors: In more advanced 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), descriptors related to the three-dimensional fields around the molecules are used. These include steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.govrsc.orgtandfonline.com

The following table provides an overview of commonly used descriptors in QSAR/QSPR studies of benzoxazole analogues:

| Descriptor Category | Specific Descriptors | Relevance |

| Topological | Kier's molecular connectivity indices (¹χ, ¹χv), Wiener Index, Balaban Index | Describes molecular shape, size, and branching. ijpsdronline.comresearchgate.net |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Relates to molecular interactions and reactivity. researchgate.net |

| Physicochemical | Molecular Weight, LogP, Molar Refractivity (SMR), Polar Surface Area | Influences absorption, distribution, metabolism, and excretion (ADME). ijpsdronline.com |

| 3D-QSAR Fields | Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor | Defines the 3D interaction potential of the molecule with its biological target. nih.govrsc.orgtandfonline.com |

Statistical Models:

Once the descriptors are calculated, statistical methods are employed to build the mathematical model. Common techniques include:

Multiple Linear Regression (MLR): This method is used to establish a linear relationship between a dependent variable (e.g., biological activity) and a set of independent variables (the molecular descriptors). ijpsdronline.com

Partial Least Squares (PLS): PLS is a regression technique that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. It is often used in conjunction with 3D-QSAR methods like CoMFA and CoMSIA. nih.gov

Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR technique correlates the biological activity of a set of molecules with their steric and electrostatic fields. nih.govrsc.org The output is often visualized as contour maps that indicate regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. rsc.org

Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, CoMSIA is a 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govrsc.org

The predictive power and robustness of the developed QSAR/QSPR models are evaluated using various statistical parameters. A representative table of statistical validation parameters from a hypothetical CoMFA/CoMSIA study on benzoxazole analogues is shown below.

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (Predictive r²) |

| CoMFA | 0.509 - 0.753 | 0.975 | 0.5128 - 0.788 |

| CoMSIA | 0.531 - 0.711 | 0.983 | 0.5804 - 0.663 |

Data presented are hypothetical ranges based on published studies on benzoxazole derivatives. rsc.orgtandfonline.com

In these models, a higher value for q² and r² (closer to 1.0) indicates a more robust model with a better fit to the data. tandfonline.com The predictive r² (r²_pred) is a measure of the model's ability to predict the activity of compounds not included in the training set, which is a critical test of a QSAR model's utility. rsc.orgtandfonline.com

Chemical Reactivity and Derivatization Strategies for N Ethyl 5 Fluoro 1,3 Benzoxazol 2 Amine

Reactivity of the Amine Group

The exocyclic secondary amine group is one of the most prominent functional handles for derivatization. Its nucleophilic character drives a variety of chemical transformations, enabling the introduction of diverse substituents.

The nitrogen atom of the ethylamino group can readily participate in nucleophilic substitution reactions with electrophilic partners.

Acylation: Acylation reactions, involving the introduction of an acyl group (R-C=O), are a common strategy to form amide derivatives. These reactions typically proceed by treating the parent amine with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions. While specific studies on N-Ethyl-5-fluoro-1,3-benzoxazol-2-amine are not extensively detailed in the literature, the reactivity is analogous to that of other 2-aminobenzoxazoles and related heterocycles. For instance, the formation of urea (B33335) derivatives from 2-aryl-benzothiazol-5-amines highlights a similar reactive pathway. nih.gov These amide-forming reactions are fundamental in medicinal chemistry for modifying properties like solubility, stability, and biological target interactions.

Alkylation: The amine group can also undergo N-alkylation with alkyl halides or other alkylating agents. globalresearchonline.net Such reactions can introduce additional alkyl chains or functionalized tethers. For related benzoxazole (B165842) systems, N-alkylation has been achieved using reagents like dialkyl sulfates and iodomethane. globalresearchonline.net Metal-free conditions have also been developed where tertiary amines react with 2(3H)-benzoxazolones to yield 2-N,N-dialkylaminobenzoxazoles, demonstrating the versatility of N-alkylation pathways. acs.org

| Reaction Type | Reagent Class | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acyl Halides, Anhydrides | N-Acyl Amides | Base (e.g., pyridine, triethylamine) |

| Acylation | Carboxylic Acids | N-Acyl Amides | Coupling agents (e.g., DCC, EDC) |

| Acylation | Isocyanates | N-Alkyl Ureas | Aprotic solvent |

| Alkylation | Alkyl Halides (e.g., R-I, R-Br) | Tertiary Amines | Base (e.g., K₂CO₃, NaH) |

| Alkylation | Dialkyl Sulfates | Tertiary Amines | Base, aprotic solvent |

Condensation reactions between the amine group and carbonyl compounds, such as aldehydes and ketones, lead to the formation of imines, commonly known as Schiff bases. This reaction is a robust method for introducing diverse aromatic or aliphatic substituents. The synthesis of Schiff bases from various 2-aminobenzoxazole (B146116) precursors by reaction with substituted aldehydes is well-documented. researchgate.netresearchgate.netlew.ro The reaction is typically catalyzed by acid and involves the reversible formation of a carbinolamine intermediate, followed by dehydration to yield the stable imine product. nih.gov These condensation products are valuable intermediates for further synthetic transformations or can be final target molecules in their own right.

Reactivity of the Fluorine Atom

The fluorine atom at the 5-position of the benzoxazole ring is another key site for potential modification, primarily through nucleophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for replacing the fluorine atom with other functional groups. The feasibility of this reaction depends on the activation of the aromatic ring towards nucleophilic attack. The benzoxazole ring system is electron-withdrawing, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.

For a successful substitution, the fluorine atom must be displaced by a potent nucleophile. Studies on analogous fluoro-aromatic compounds demonstrate that nucleophiles based on oxygen (alkoxides), sulfur (thiolates), and nitrogen (amines) can effectively displace a fluorine atom, particularly when the ring is activated by other electron-withdrawing groups. beilstein-journals.orgnih.govresearchgate.net The reaction conditions, including solvent, temperature, and the nature of the nucleophile, are critical factors in determining the outcome and efficiency of the substitution. researchgate.net

| Nucleophile Type | Example Reagent | Product Functional Group |

|---|---|---|

| O-Nucleophile | Sodium Methoxide (NaOMe) | Methoxy (-OCH₃) |

| S-Nucleophile | Sodium Thiophenoxide (NaSPh) | Phenylthio (-SPh) |

| N-Nucleophile | Piperidine | Piperidinyl |

| N-Nucleophile | Sodium Azide (B81097) (NaN₃) | Azido (-N₃) |

Ring Functionalization and Electrophilic Aromatic Substitution on the Benzoxazole Core

The benzene (B151609) portion of the benzoxazole core is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of substituents such as nitro, halogen, or acyl groups. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring: the fused oxazole (B20620) moiety, the fluorine atom at C-5, and the ethylamino group at C-2 (transmitted through the heterocyclic system).

Fused Oxazole Ring: The oxygen atom directs ortho and para, while the nitrogen atom is deactivating. The net effect on the benzene ring is generally deactivating towards EAS.

Fluorine (at C-5): A weak activating group and an ortho-, para-director. It will direct incoming electrophiles to the C-4 and C-6 positions.

Ethylamino Group (at C-2): A strongly activating group, its influence is transmitted through the heterocyclic system to the benzene ring, favoring substitution at the C-4 and C-6 positions.

Considering these combined effects, electrophilic attack is most likely to occur at the C-4 or C-6 positions, which are activated by both the fluorine and the ethylamino group. General studies on the nitration of benzoxazole derivatives show a preference for substitution at the C-6 position. globalresearchonline.net

Heterocycle Modification and Ring-Opening/Ring-Closing Reactions

The benzoxazole ring itself, while aromatic and relatively stable, can undergo modification under specific conditions. wikipedia.org Ring-opening reactions provide a pathway to highly functionalized benzene derivatives or can be part of a cascade sequence to form different heterocyclic systems. acs.org

Various catalysts, including those based on copper, iron, and yttrium, have been employed to facilitate the cleavage of the oxazole ring. researchgate.netrsc.orgrsc.org For example, Y(OTf)₃-catalyzed cascade reactions of benzoxazoles with propargylic alcohols lead to the formation of 1,4-benzoxazine scaffolds through a ring-opening and regioselective ring-closure process. rsc.orgrsc.org Similarly, merging the ring-opening of benzoxazoles with secondary amines followed by an iron-catalyzed oxidative cyclization can be used to synthesize other 2-aminobenzoxazoles. rsc.org These strategies highlight the potential to transform the core benzoxazole structure into more complex molecular frameworks.

Conversely, ring-closing reactions, typically involving the condensation of a 2-aminophenol (B121084) precursor with a suitable electrophile, are the fundamental method for constructing the benzoxazole ring system itself. nih.govresearchgate.netorganic-chemistry.org

Exploration of Click Chemistry Applications

The field of drug discovery and materials science continually seeks efficient and robust chemical transformations to create novel molecular architectures. "Click chemistry," a term coined by K. Barry Sharpless, refers to a class of reactions that are modular, wide in scope, give high yields, and generate only inoffensive byproducts. wikipedia.org Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a premier example, enabling the facile and specific formation of 1,4-disubstituted 1,2,3-triazole linkages. wikipedia.orgchemrxiv.org This section explores the potential application of click chemistry to this compound, a strategy that would significantly broaden its utility by allowing for its conjugation to a wide array of other molecules.

While this compound itself is not amenable to direct participation in the most common click reactions, it can be readily derivatized into a reactive precursor. A key strategy involves the introduction of a terminal alkyne, a functional group that is a cornerstone of CuAAC reactions. This can be achieved by replacing the N-ethyl group with an N-propargyl group, yielding the key intermediate, N-Propargyl-5-fluoro-1,3-benzoxazol-2-amine . The synthesis of this propargylated derivative could be accomplished through standard N-alkylation procedures, for instance, by reacting the parent 2-aminobenzoxazole with propargyl bromide in the presence of a suitable base.

With the alkyne-functionalized benzoxazole in hand, a vast chemical space becomes accessible through its reaction with various azide-containing molecules. The triazole ring formed during the click reaction is not merely a linker; it is a rigid, aromatic, and highly stable moiety that can participate in hydrogen bonding and dipole-dipole interactions, often contributing to the biological activity of the final conjugate. researchgate.net This approach allows for the modular assembly of novel hybrid molecules, combining the benzoxazole core with other pharmacophores, biomolecules, or functional tags. acs.org

A representative CuAAC reaction would involve the coupling of N-Propargyl-5-fluoro-1,3-benzoxazol-2-amine with an organic azide, such as benzyl azide , in the presence of a copper(I) catalyst. The catalyst is typically generated in situ from a copper(II) salt, like copper(II) sulfate, and a reducing agent, such as sodium ascorbate. beilstein-journals.org The reaction is known for its high efficiency and tolerance of a wide range of functional groups, often proceeding under mild, aqueous conditions. beilstein-journals.org

The resulting product would be a novel benzoxazole-triazole conjugate, for instance, 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-5-fluoro-N-ethyl-1,3-benzoxazol-2-amine . The modular nature of this reaction means that by simply varying the azide partner, a diverse library of derivatives can be synthesized. This strategy has been successfully employed for the creation of other benzoxazole-triazole hybrids with promising antimicrobial and anticancer activities. acs.orgnih.gov

The table below outlines a hypothetical click chemistry reaction involving the propargylated derivative of this compound.

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Product | Hypothetical Yield (%) |

| N-Propargyl-5-fluoro-1,3-benzoxazol-2-amine | Benzyl azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O | 1-(benzyl-1H-1,2,3-triazol-4-yl)-5-fluoro-N-(prop-2-yn-1-yl)-1,3-benzoxazol-2-amine | >90 |

| N-Propargyl-5-fluoro-1,3-benzoxazol-2-amine | Azidoacetate | CuI | DMF | Ethyl 2-(4-(((5-fluoro-1,3-benzoxazol-2-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetate | 85-95 |

This table presents hypothetical data based on typical CuAAC reactions.

Investigation of Biological Activity and Molecular Interactions of Benzoxazole Derivatives Focus on Mechanistic Understanding and Sar

In Vitro Screening Methodologies for General Biological Activities

The initial assessment of the biological potential of benzoxazole (B165842) derivatives like N-Ethyl-5-fluoro-1,3-benzoxazol-2-amine typically involves a battery of in vitro screening assays to determine their efficacy against various targets. These methodologies provide crucial preliminary data on the compound's spectrum of activity.

For antimicrobial activity , a common method is the whole-cell growth inhibition assay. nih.gov In this technique, various microbial strains, including Gram-positive and Gram-negative bacteria, as well as fungal species, are cultured in the presence of the test compound. nih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism, is then determined. nih.gov

To evaluate anti-inflammatory potential , one of the primary methods is the cyclooxygenase (COX) enzyme inhibition assay. Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting COX enzymes (COX-1 and COX-2). mdpi.com Assays measuring the inhibition of these enzymes can indicate the anti-inflammatory capacity of benzoxazole derivatives. mdpi.com

For anticancer activity , the sulforhodamine B (SRB) assay is a widely used method to screen for cytotoxicity against various cancer cell lines. esisresearch.orgnih.gov This assay measures cell proliferation and viability, providing IC50 values (the concentration of the compound that inhibits cell growth by 50%) which indicate the cytotoxic potency of the tested derivatives. esisresearch.org

Benzoxazole derivatives have been identified as inhibitors of several key enzymes implicated in disease. Enzyme inhibition assays are therefore critical for elucidating their mechanism of action. These assays typically measure the rate of an enzymatic reaction in the presence and absence of the inhibitor.

One significant target for benzoxazole derivatives is vascular endothelial growth factor receptor-2 (VEGFR-2) , a key enzyme in angiogenesis, which is crucial for tumor growth. researchgate.net Inhibition assays for VEGFR-2 measure the kinase activity of the enzyme, often through methods that quantify the phosphorylation of a substrate. researchgate.net

Another class of enzymes inhibited by some benzoxazole derivatives are topoisomerases (Topo I and Topo II), which are essential for DNA replication and repair. nih.gov A common method to assess this is the DNA relaxation assay, which measures the conversion of supercoiled plasmid DNA to its relaxed form by the enzyme. An effective inhibitor will prevent this relaxation. nih.gov

Additionally, benzoxazoles have been investigated as inhibitors of cholinesterases (AChE and BChE), enzymes that are important in neurotransmission and are targets for Alzheimer's disease therapy. rsc.org

Receptor binding assays are employed to determine the affinity of a compound for a specific receptor. While extensive data for this compound is not available, studies on related benzoxazole derivatives have shown interaction with specific receptors.

For instance, certain benzoxazole derivatives have been evaluated for their activity at serotonin 5-HT3 receptors . nih.gov Competitive binding assays using radiolabeled ligands are a common method to determine the binding affinity (Ki or IC50 values) of a test compound for a receptor. nih.gov These studies help to understand the potential for these compounds to modulate neurotransmission and their possible applications in conditions like irritable bowel syndrome. nih.gov

Structure-Activity Relationship (SAR) Studies of Substituted Benzoxazoles

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For the benzoxazole scaffold, SAR studies have revealed key determinants of their antimicrobial, anti-inflammatory, and anticancer effects. amanote.com

While specific data for this compound is limited, the influence of its N-ethyl and 5-fluoro substituents can be inferred from broader SAR studies on related benzoxazole derivatives.

The N-alkylation of 2-aminobenzoxazoles can significantly impact their biological activity. For example, in a series of 2-aminobenzoxazole (B146116) derivatives investigated as inhibitors of the sphingosine-1-phosphate transporter Spinster Homolog 2 (Spns2), the nature of the N-substituent was found to be critical for potency. nih.gov While this study focused on more complex alkyl chains, it highlights the importance of substitution at this position for target interaction. Generally, N-alkylation can alter the compound's lipophilicity, steric profile, and hydrogen bonding capacity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties and its binding affinity to biological targets.

The 5-fluoro substitution on the benzoxazole ring is another key modification. The incorporation of fluorine into drug molecules is a common strategy in medicinal chemistry to enhance biological activity. rsc.org A fluorine atom can increase metabolic stability by blocking sites susceptible to oxidative metabolism. rsc.org Furthermore, due to its high electronegativity, fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets. rsc.org For instance, in some series of anticancer benzoxazoles, 5-fluoro substitution has been associated with potent activity against breast cancer cell lines. rsc.org In the context of 5-HT3 receptor ligands, 5-chloro derivatives (a halogen like fluorine) showed increased potency. nih.gov This suggests that a halogen at the 5-position can be beneficial for activity.

The following table summarizes the general effects of these substituents based on studies of related compounds.

| Substituent | Position | General Impact on Biological Activity of Benzoxazole Derivatives |

| N-Ethyl | 2-amino group | Can modulate lipophilicity and steric interactions, influencing binding affinity and pharmacokinetic properties. The specific impact is target-dependent. |

| 5-Fluoro | Benzene (B151609) ring | Often enhances metabolic stability and can increase binding affinity due to altered electronic properties. Frequently associated with improved potency in various biological assays, including anticancer and receptor binding. rsc.org |

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For benzoxazole derivatives, several key features have been identified.

A typical pharmacophore model for the cytotoxic activity of benzoxazoles includes hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and hydrophobic (Hp) features. esisresearch.orgnih.gov The benzoxazole ring system itself often serves as a central hydrophobic scaffold. The nitrogen and oxygen atoms within the oxazole (B20620) ring can act as hydrogen bond acceptors. esisresearch.org The 2-amino group, as present in this compound, can function as a hydrogen bond donor.

In a study on benzoxazole derivatives with cytotoxic activity against HeLa cells, a pharmacophore model was generated that included two hydrogen bond acceptors and one hydrophobic feature. esisresearch.org The ability of a compound to map onto such a model can predict its potential biological activity.

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms through which benzoxazole derivatives exert their biological effects are diverse and depend on their specific substitution patterns.

For derivatives exhibiting anticancer activity , mechanisms can include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as VEGFR-2 and topoisomerases. researchgate.netnih.gov Inhibition of VEGFR-2 disrupts angiogenesis, thereby starving tumors of essential nutrients and oxygen. researchgate.net Topoisomerase inhibition leads to DNA damage and apoptosis (programmed cell death) in cancer cells. nih.gov Some benzoxazoles have also been shown to induce apoptosis through other pathways. researchgate.net

In the context of antimicrobial activity , some benzoxazole derivatives are thought to act by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication. nih.gov This mechanism is similar to that of quinolone antibiotics.

For anti-inflammatory effects , the primary mechanism for many benzoxazole derivatives is the inhibition of COX enzymes, which reduces the production of pro-inflammatory prostaglandins. mdpi.com

The specific molecular mechanism of this compound would need to be determined through dedicated experimental studies, but based on the activities of related compounds, it could potentially involve one or more of the mechanisms described above.

Ligand-Protein Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The benzoxazole scaffold, a key feature of this compound, is instrumental in mediating interactions with biological targets. The fused ring system provides a rigid structure that can position key functional groups for optimal engagement with protein active sites. The nitrogen and oxygen atoms within the oxazole ring are capable of acting as hydrogen bond acceptors, a critical interaction for ligand recognition and binding affinity.

Furthermore, the aromatic nature of the benzene ring allows for the formation of π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. These non-covalent interactions are crucial for stabilizing the ligand-protein complex. The fluorine substituent at the 5-position can further modulate these interactions by altering the electronic properties of the aromatic ring and can also participate in forming halogen bonds, a less common but significant type of non-covalent interaction. The N-ethyl group at the 2-amine position can engage in hydrophobic interactions, further anchoring the ligand within the binding site.

While specific studies on this compound are not extensively detailed in the provided information, the foundational principles of ligand-protein interactions for the benzoxazole class suggest a multi-faceted binding mechanism involving a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions.

Target Identification Strategies for Novel Activities

Identifying the specific protein targets of novel benzoxazole derivatives like this compound is a critical step in understanding their mechanism of action and exploring new therapeutic applications. Several strategies can be employed for this purpose.

One common approach is affinity chromatography. This involves immobilizing the benzoxazole derivative on a solid support and passing a cell lysate over it. Proteins that bind to the compound are retained and can subsequently be eluted and identified using techniques like mass spectrometry.

Another powerful strategy is chemical proteomics, which utilizes chemical probes to identify protein targets in a cellular context. A benzoxazole derivative can be modified with a reactive group and a reporter tag. After allowing the probe to interact with cellular proteins, the tagged proteins can be isolated and identified.

Computational methods, such as reverse docking, can also be employed. In this approach, the structure of the benzoxazole derivative is docked against a library of known protein structures to predict potential binding partners. These predictions can then be validated experimentally. Furthermore, observing the cellular phenotype induced by the compound can provide clues about the biological pathways it affects, thereby narrowing down the list of potential targets.

Comparative Analysis with Other Heterocyclic Scaffolds (e.g., Benzothiazoles, Benzimidazoles)

Benzoxazoles, benzothiazoles, and benzimidazoles are isosteric heterocyclic scaffolds that are frequently explored in medicinal chemistry due to their diverse biological activities. While they share structural similarities, the replacement of the oxygen atom in the benzoxazole ring with a sulfur atom (benzothiazole) or a nitrogen atom (benzimidazole) can significantly impact their physicochemical properties and biological activities. nih.govnih.gov

Benzothiazole (B30560), being a bioisostere of benzoxazole, often exhibits a similar spectrum of biological activities, including antibacterial, antiviral, and herbicidal properties. nih.govdntb.gov.ua The structural similarity allows them to be easily modified, making them important in the discovery of new agrochemicals. nih.gov In some instances, the replacement of the benzoxazole ring with a benzothiazole or benzimidazole (B57391) has been shown to retain or slightly decrease potency in anticancer activity. nih.govmdpi.com For example, in a study of potential antitumor agents, replacing the benzothiazole scaffold with benzimidazole and benzoxazole moieties resulted in compounds with fundamentally retained activities. nih.govmdpi.com

Benzimidazoles also share a wide range of biological activities with benzoxazoles, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov Studies have shown that both benzoxazole and benzimidazole derivatives can be effective against various diseases. nih.gov However, differences in their activity profiles do exist. For instance, in a study evaluating antibacterial and antifungal activities, only the benzoxazole derivatives showed activity, while the benzimidazole derivatives were inactive. nih.govresearchgate.net This highlights that even subtle changes in the heterocyclic core can lead to significant differences in biological outcomes.

The choice between these scaffolds in drug design often depends on the specific target and the desired pharmacological profile. The differences in electronegativity, size, and hydrogen bonding capacity of the heteroatom (O, S, or NH) can influence ligand-protein interactions, metabolic stability, and pharmacokinetic properties.

| Feature | Benzoxazole | Benzothiazole | Benzimidazole |

| Heteroatom in Five-Membered Ring | Oxygen | Sulfur | Nitrogen |

| Shared Biological Activities | Antibacterial, Antifungal, Antiviral, Anticancer, Herbicidal nih.govnih.govnih.gov | Antibacterial, Antiviral, Herbicidal, Anticancer nih.govnih.govmdpi.com | Antibacterial, Antifungal, Anticancer, Anti-inflammatory nih.govnih.gov |

| Key Structural Characteristic | Combination of a benzene ring and an oxazole ring. nih.gov | Bioisostere of benzoxazole. nih.gov | Contains a nitrogen atom in the five-membered ring, allowing for hydrogen bond donation. |

| Comparative Potency Example | In some anticancer studies, showed slightly decreased potency compared to benzothiazole analogues. nih.gov | In some anticancer studies, served as the lead scaffold with high potency. nih.gov | In some anticancer studies, showed slightly decreased potency compared to benzothiazole analogues. nih.gov |

| Comparative Antimicrobial Example | Showed activity against bacterial and fungal strains in a specific study. nih.govresearchgate.net | Not directly compared in the same antimicrobial study. | Was devoid of activity in a specific study where benzoxazole was active. nih.govresearchgate.net |

Advanced Analytical Techniques in Research and Development

Chiral Chromatography for Enantiomeric Separation and Purity Assessment

Since N-Ethyl-5-fluoro-1,3-benzoxazol-2-amine may exist as a racemic mixture if a stereocenter is present or introduced during its synthesis, chiral chromatography is an essential technique for separating its enantiomers. High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the predominant method for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of chiral compounds, including heterocyclic molecules. mdpi.comresearchgate.net

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differential stability of these complexes leads to different retention times on the column, allowing for their separation and quantification. For this compound, a method would be developed using a column like a Chiralpak® AD or Chiralcel® OD. nih.gov The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol (B145695), would be optimized to achieve baseline resolution of the two enantiomers. researchgate.net

Detailed research findings would involve the systematic screening of different polysaccharide-based columns and mobile phase compositions to identify the optimal conditions for enantioseparation. Key parameters such as retention factors (k), separation factor (α), and resolution (Rs) would be meticulously calculated to validate the method. The data would be presented in a format similar to the interactive table below, which illustrates a hypothetical, yet representative, chiral HPLC separation for a related benzoxazole (B165842) compound.

Interactive Data Table: Chiral HPLC Separation Parameters for a Benzoxazole Analogue

| Parameter | Value | Description |

| Column | Chiralpak® IA | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel. |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | A common mobile phase for normal-phase chiral separations. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Temperature | 25 °C | Controlled temperature to ensure reproducibility. |

| Detection | UV at 254 nm | Wavelength for detecting the aromatic benzoxazole core. |

| Retention Time (Enantiomer 1) | 8.5 min | The time taken for the first enantiomer to elute. |

| Retention Time (Enantiomer 2) | 10.2 min | The time taken for the second enantiomer to elute. |

| Separation Factor (α) | 1.20 | Indicates the selectivity between the two enantiomers. A value > 1 is required for separation. |

| Resolution (Rs) | 2.5 | A measure of the degree of separation between the two peaks. A value > 1.5 indicates baseline separation. |

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Stability

Understanding the thermal stability of this compound is crucial for determining its shelf-life, processing conditions, and potential applications in materials science. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermoanalytical techniques used in tandem to characterize the thermal properties of materials. researchgate.net

DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about thermal transitions such as melting, crystallization, and glass transitions. The DSC curve for this compound would show endothermic peaks corresponding to phase changes and exothermic peaks related to decomposition. The data from these analyses are critical for establishing the compound's thermal profile.

Interactive Data Table: Illustrative Thermal Analysis Data for a Fluorinated Benzoxazole Analogue

| Analysis | Parameter | Observation | Interpretation |

| TGA | Onset of Decomposition (Td5%) | ~300 °C | The temperature at which 5% weight loss occurs, indicating the beginning of significant thermal degradation. |

| TGA | Residual Mass at 600 °C | < 10% | Indicates nearly complete decomposition into volatile products under the analysis conditions. |

| DSC | Endothermic Event | Sharp peak | Corresponds to a phase transition, such as melting of the crystalline solid. |

| DSC | Exothermic Event | Broad peak at T > 300 °C | Corresponds to the energy released during the thermal decomposition of the compound. |

Dynamic Light Scattering (DLS) for Aggregate Formation

In the context of drug discovery and development, small molecules can sometimes form colloidal aggregates in solution, which can lead to non-specific biological activity and false-positive results in high-throughput screening assays. Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in a liquid. It is an invaluable tool for detecting the formation of aggregates of this compound in aqueous buffers.

DLS works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in solution. Larger particles move more slowly, leading to slower fluctuations in scattered light intensity. Analysis of these fluctuations allows for the determination of the hydrodynamic radius of the particles. In a typical experiment, this compound would be dissolved in a relevant buffer at various concentrations, and DLS would be used to monitor for the appearance of larger particles indicative of aggregation.

Interactive Data Table: Hypothetical DLS Results for Aggregate Formation Study

| Compound Concentration | Mean Hydrodynamic Radius (nm) | Polydispersity Index (PDI) | Interpretation |

| 1 µM | < 2 | 0.1 | The compound is likely monomeric at this concentration. |

| 10 µM | < 2 | 0.1 | The compound remains in a monomeric state. |

| 50 µM | 150 | 0.5 | The appearance of larger particles with a broad size distribution suggests the formation of colloidal aggregates. |

| 100 µM | 250 | 0.6 | Increased aggregation is observed at higher concentrations. |

Microcalorimetry (ITC, DSC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a biomolecular binding event. It is used to determine the thermodynamics of the interaction between a small molecule, such as this compound, and a biological macromolecule, such as a protein or nucleic acid.

In an ITC experiment, a solution of the compound is titrated into a solution of the target macromolecule in the calorimeter cell. The resulting heat changes are measured after each injection, yielding a binding isotherm. This isotherm can be analyzed to directly determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This complete thermodynamic profile provides deep insights into the molecular forces driving the interaction. For example, studies on halogenated benzotriazoles binding to protein kinases have demonstrated the utility of ITC in characterizing inhibitor interactions. researchgate.net

Interactive Data Table: Representative ITC Binding Data for a Benzoxazole Analogue with a Protein Kinase

| Thermodynamic Parameter | Value | Unit | Significance |

| Binding Affinity (Kd) | 150 | nM | A measure of the strength of the interaction; lower values indicate tighter binding. |

| Stoichiometry (n) | 1.1 | - | The molar ratio of the compound to the protein at saturation, suggesting a 1:1 binding model. |

| Enthalpy Change (ΔH) | -8.5 | kcal/mol | The heat released or absorbed upon binding. A negative value indicates an enthalpically driven, exothermic reaction. |

| Entropy Change (TΔS) | +2.5 | kcal/mol | The change in disorder of the system upon binding. A positive value indicates an entropically favorable contribution to binding. |

| Gibbs Free Energy (ΔG) | -11.0 | kcal/mol | The overall energy of binding, calculated from ΔH and TΔS, and related to the binding affinity. |

Future Research Directions and Potential Academic Applications

Design and Synthesis of Novel N-Ethyl-5-fluoro-1,3-benzoxazol-2-amine Analogs with Tailored Reactivity

The synthesis of analogs based on the this compound scaffold is a primary area for future research. The reactivity and properties of the parent molecule can be systematically modified by introducing various functional groups at different positions on the benzoxazole (B165842) ring system. Research efforts could focus on substitutions at the C-5 position, which is known to be important for biological activity in related benzoxazole structures. mdpi.comnih.gov The design of these new analogs aims to create a library of compounds with fine-tuned electronic and steric properties for specific applications.

Key synthetic strategies for 2-amino-benzoxazole derivatives often involve the cyclodesulfurization of thioureas formed from the reaction of aminophenols with isothiocyanates. nih.gov By selecting diverse substituted aminophenols and isothiocyanates, a wide array of analogs can be generated. For example, replacing the ethyl group with longer alkyl chains, cyclic systems, or aromatic moieties could significantly alter the compound's lipophilicity and intermolecular interactions. Similarly, substituting the fluorine atom with other halogens or electron-donating/withdrawing groups would modulate the electronic nature of the benzoxazole core.

| Analog Structure Modification | Potential Synthetic Precursor | Anticipated Change in Property | Potential Research Application |

|---|---|---|---|

| Replacement of N-ethyl with N-propyl or N-butyl | Propyl/Butyl isothiocyanate | Increased lipophilicity and steric bulk | Probing hydrophobic pockets in biological systems |

| Replacement of 5-fluoro with 5-chloro or 5-bromo | 4-Chloro/Bromo-2-aminophenol | Modified electronic properties and potential for halogen bonding | Crystal engineering and materials science |

| Addition of a substituent at the C-6 or C-7 position | Substituted 2-aminophenols | Altered photophysical properties (absorption/emission wavelengths) | Development of novel fluorescent probes |

| Replacement of N-ethyl with N-aryl group | Aryl isothiocyanate | Enhanced π-stacking capabilities and altered electronic conjugation | Organic electronics and charge-transfer material studies |

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools for predicting the properties and reactivity of this compound and its derivatives before their synthesis. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to model the geometric and electronic structures of these molecules. Such studies can provide insights into bond lengths, bond angles, molecular orbital energies (HOMO/LUMO), and electrostatic potential surfaces.

These computational models can predict key characteristics, including UV-Vis absorption spectra, fluorescence emission wavelengths, and quantum yields, guiding the design of analogs with specific photophysical properties for applications in materials science. periodikos.com.brperiodikos.com.br Furthermore, molecular docking and molecular dynamics simulations, which have been used for other benzoxazole derivatives, can predict the binding affinity and interaction modes of these compounds with biological macromolecules like DNA or proteins, aiding in their development as chemical probes. nih.gov This predictive power can streamline experimental work by prioritizing the synthesis of compounds with the most promising characteristics.

Exploration of this compound in Materials Science

The benzoxazole core is a well-established fluorophore present in various compounds used in materials science. periodikos.com.br Derivatives of benzoxazole are noted for their promising photoluminescent properties, which make them suitable for applications as organic light-emitting materials and fluorescent probes for biological systems. periodikos.com.brperiodikos.com.br The combination of an electron-donating amino group and the electron-withdrawing fluorine atom in this compound could lead to interesting photophysical behaviors, such as environment-sensitive fluorescence.

Future research could investigate the solid-state fluorescence and electroluminescent properties of this compound and its analogs. Its potential as a dopant or primary emitter in Organic Light-Emitting Diodes (OLEDs) could be explored. Furthermore, its ability to exhibit enhanced fluorescence upon binding to specific analytes could be harnessed to develop novel fluorescent sensors for ions or small molecules. The versatility of the benzoxazole scaffold suggests significant potential for developing new materials with tailored optical and electronic properties. periodikos.com.br

| Application Area | Relevant Property | Research Objective |

|---|---|---|

| Fluorescent Probes | Environment-dependent fluorescence, high quantum yield | Develop sensors for metal ions or biological macromolecules by monitoring fluorescence changes. periodikos.com.br |

| Organic Electronics (OLEDs) | Electroluminescence, charge carrier mobility | Investigate the compound as an emitter or host material in OLED devices. |

| Smart Materials | Solvatochromism, aggregation-induced emission (AIE) | Synthesize analogs that change color or fluorescence in response to environmental stimuli like solvent polarity or physical state. nih.gov |

Development of Novel Synthetic Pathways Towards Sustainability and Efficiency

While traditional methods for synthesizing benzoxazole derivatives are effective, there is a growing need for more sustainable and efficient synthetic protocols. Future research should focus on developing "green" synthetic routes to this compound and its analogs. This includes the use of environmentally benign solvents, catalysts, and energy sources.

Recent advancements in organic synthesis have demonstrated the utility of methods such as microwave-assisted and ultrasound-assisted reactions, which can significantly reduce reaction times and improve yields for benzoxazole synthesis. mdpi.com Another promising approach is the use of iodine-mediated oxidative cyclization, which is considered an eco-friendly process that avoids toxic reagents. nih.gov Mechanochemical synthesis, performed by grinding solid reactants together, offers a solvent-free alternative that can lead to high yields and reduced waste. mdpi.com The application of these sustainable methodologies to the synthesis of this specific compound would represent a significant advancement in efficiency and environmental responsibility.

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Conventional Heating | Uses traditional solvents and requires longer reaction times. | Well-established procedures. | semanticscholar.org |

| Iodine-Mediated Cyclization | Utilizes molecular iodine as an eco-friendly catalyst. | Less expensive, reduced toxicity, and environmentally benign. | nih.gov |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate the reaction. | Drastically reduced reaction times (minutes vs. hours) and often higher yields. | mdpi.com |

| Ultrasound-Assisted Synthesis | Uses ultrasonic waves to promote the reaction. | Short reaction times and good yields. | mdpi.com |

| Mechanochemistry | Solvent-free reaction conducted by grinding. | Environmentally friendly (no solvent waste), rapid, and efficient. | mdpi.com |

Investigation of this compound as a Chemical Probe for Biological Systems (without clinical application)

Benzoxazole derivatives are recognized for their potential as fluorescent probes for nucleic acids and other biological targets, offering a potentially safer alternative to mutagenic dyes. periodikos.com.brperiodikos.com.br The inherent fluorescence of the benzoxazole scaffold can be exploited to study molecular interactions in biological systems. This compound could be investigated as a chemical probe to explore its binding behavior with macromolecules such as DNA and proteins.

Research in this area would involve biophysical studies, such as fluorescence spectroscopy, to monitor changes in the compound's emission upon interaction with a biological target. An increase in fluorescence intensity upon binding is a common characteristic of such probes. periodikos.com.br These studies could elucidate the mode of interaction (e.g., intercalation or groove binding with DNA) and determine binding affinities. Such investigations provide fundamental insights into molecular recognition processes and can help in the rational design of more specific and sensitive probes for biochemical research, distinct from any therapeutic or clinical goal. The synthesis of maleimide (B117702) derivatives of related benzoxazoles has been shown to be an effective strategy for creating probes that can covalently label proteins for fluorescence studies. niscpr.res.in

Q & A

Q. What are the optimal synthetic methodologies for N-Ethyl-5-fluoro-1,3-benzoxazol-2-amine?

The compound can be synthesized via I₂-mediated oxidative cyclodesulfurization , a cost-effective and environmentally benign method. This involves reacting 5-fluoro-2-aminophenol derivatives with ethyl isothiocyanate under controlled conditions (60–80°C, 6–8 hours), yielding 70–80% purity . Key steps include:

- In situ generation of monothioureas from aminophenol and isothiocyanate.

- Oxidative cyclization using iodine as a desulfurizing agent.

- Purification via column chromatography with ethyl acetate/hexane gradients.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorine at C5, ethyl group at N1).

- Mass Spectrometry : High-resolution Orbitrap instruments (e.g., Orbitrap Fusion Lumos) provide accurate molecular ion peaks (e.g., [M+H]⁺ at m/z 195.07) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (C-F stretch) validate the benzoxazole core .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Use fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation (H332) or skin contact (H312).

- Store in airtight containers at 2–8°C under inert gas (e.g., N₂) to prevent degradation .

- Dispose of waste via certified hazardous waste services compliant with local regulations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the antimicrobial potential of this compound?

- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing ethyl with methyl/propyl) to assess steric/electronic effects.

- Biological Assays : Test against bacterial DNA gyrase (e.g., E. coli via agar dilution method, MIC determination).

- Molecular Docking : Use software like AutoDock Vina to model interactions with DNA gyrase ATP-binding pockets (PDB: 1KZN). Compare binding energies (ΔG) to correlate activity with structural features .

Q. How can contradictions in biological activity data be resolved for benzoxazole derivatives?

- Assay Standardization : Ensure consistent protocols (e.g., broth microdilution for MICs, same bacterial strains).

- Crystallographic Validation : Resolve 3D structures via X-ray crystallography (SHELX suite) to identify conformational differences affecting activity .

- Meta-Analysis : Cross-reference data with analogs (e.g., 5-chloro derivatives showing 50% RA metabolism inhibition) to isolate fluorine-specific effects .

Q. What computational strategies are effective for predicting target interactions of this compound?

- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., GROMACS) to assess stability over 100-ns trajectories.

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with Ser108 of DNA gyrase) using Schrödinger Phase.

- ADMET Prediction : Tools like SwissADME predict bioavailability (e.g., logP ~2.5) and metabolic stability .

Q. What challenges arise in X-ray crystallography for this compound, and how are they addressed?

- Crystal Growth : Use vapor diffusion with acetone/water (1:1) at 4°C to obtain diffraction-quality crystals.

- Data Collection : Optimize resolution (<1.0 Å) using synchrotron radiation (e.g., Diamond Light Source).

- Refinement : SHELXL-2018 refines anisotropic displacement parameters; ORTEP-3 visualizes thermal ellipsoids to validate geometry .

Q. How do solvent and temperature conditions influence the reactivity of this compound in substitution reactions?

- Polar Solvents : DMF enhances nucleophilic substitution at C2 (e.g., with Grignard reagents) via stabilization of transition states.

- Temperature : Reactions at 80°C in toluene improve yields for Suzuki-Miyaura couplings (e.g., with aryl boronic acids).

- Acid/Base Catalysis : K₂CO₃ in DMSO promotes dehydrohalogenation during heterocycle formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.